2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine
Description
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is a substituted pyrimidine derivative featuring a branched alkylamine side chain. The molecular formula is likely C₉H₁₅N₃, with a molecular weight of approximately 165.24 g/mol. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) at position 2 and a methyl substituent at position 5 define its core scaffold.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)8(10)9-11-4-7(3)5-12-9/h4-6,8H,10H2,1-3H3 |
InChI Key |
GVKALKDTBMSVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine typically involves the reaction of 5-methylpyrimidine with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine (CAS: 1341690-53-6)
- Structure : Differs by a bromine substituent at pyrimidine position 5 instead of methyl.
- Molecular Formula : C₈H₁₂BrN₃ ( ).
- Key Differences : Bromine’s electronegativity and steric bulk may reduce solubility in polar solvents compared to the methyl group. Bromine also enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with methyl .
Benzimidazole Derivatives
2-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS: 7031-53-0)
- Structure : Replaces pyrimidine with a benzimidazole ring (fused benzene and imidazole).
- Molecular Formula : C₁₂H₁₇N₃ ( ).
Heterocyclic Variants
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine Hydrochloride (CAS: 1864014-11-8)
- Structure : Substitutes pyrimidine with thiophene (sulfur-containing heterocycle).
- Molecular Formula : C₉H₁₅NS·HCl ( ).
- Key Differences : Thiophene’s lower aromaticity and sulfur atom may alter electronic properties and metabolic stability. The hydrochloride salt improves aqueous solubility for pharmaceutical formulations .
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine (CAS: 1343363-48-3)
- Structure : Benzofuran (oxygen-containing fused ring) replaces pyrimidine.
- Molecular Formula: Not explicitly stated, but likely ~C₁₃H₁₇NO.
- The fused ring system increases lipophilicity .
Pyridine and Tetrazole Derivatives
(R/S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 138175-25-4, 144852-18-6)
- Structure : Pyridine replaces pyrimidine.
- Molecular Formula : C₉H₁₄N₂ ( ).
- Key Differences : Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrimidine’s two nitrogens. Basicity (pKa ~6.7 for pyridine vs. ~1.3 for pyrimidine) impacts protonation states under physiological conditions .
2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine Hydrochloride (CAS: 33876-30-1)
- Structure : Tetrazole (five-membered ring with four nitrogen atoms) replaces pyrimidine.
- Molecular Formula : C₅H₁₂ClN₅ ( ).
- Key Differences : Tetrazole’s high acidity (pKa ~4.9) allows it to act as a bioisostere for carboxylic acids, enhancing metabolic stability in drug design .
Comparative Data Table
Biological Activity
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is an organic compound with potential pharmacological significance. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is , with a molecular weight of approximately 150.22 g/mol. The presence of a 5-methylpyrimidine ring enhances its basicity and reactivity, contributing to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Neurotransmitter Interaction
Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognition. Similar compounds have been shown to interact with serotonin and dopamine receptors, indicating a possible role in treating neurological disorders .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against viruses that pose significant health risks. The structural characteristics of the pyrimidine ring may enhance its ability to penetrate cell membranes, thereby increasing bioavailability and efficacy against viral pathogens .
The mechanism by which 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine exerts its biological effects involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to altered signaling pathways that influence cellular responses, including antimicrobial action and neurotransmitter modulation .
Case Studies
Several studies have explored the pharmacological potential of compounds related to 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine:
- Antimalarial Activity : A study identified novel inhibitors targeting plasmodial kinases, which are essential for the survival of Plasmodium falciparum. Compounds with structural similarities exhibited promising antimalarial activity, suggesting potential applications in malaria treatment .
- Neuropharmacological Effects : Research on related compounds indicated their ability to modulate enzyme activity linked to neurotransmitter systems, showing promise for developing treatments for depression and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
